![molecular formula C17H15Cl2NO3 B12727871 N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine CAS No. 104775-17-9](/img/structure/B12727871.png)
N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine
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Overview
Description
N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine typically involves a multi-step process. The initial step often includes the formation of the methylene bridge between the 5-chloro-2-hydroxy-3-methylphenyl and 4-chlorophenyl groups. This is followed by the introduction of the alanine moiety. The reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, often involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 5-[[(5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene]amino]-, 2-ethoxyethyl ester
- Heptanoic acid, 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-
Uniqueness
N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine stands out due to its specific structural features, which confer unique chemical and biological properties
Biological Activity
N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and enzyme inhibition activities. The compound's structure and properties will also be examined to understand its biological interactions better.
Chemical Structure and Properties
The molecular formula of this compound is C16H15Cl2NO. The compound features a chloro-substituted phenyl ring, a hydroxymethyl group, and an alanine moiety, which may contribute to its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, a study highlighted that derivatives similar to this compound exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong antibacterial properties against strains like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
7b | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
In one study, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, suggesting moderate activity . This indicates that further modifications could enhance its potency.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 92.4 |
MCF-7 | TBD |
A549 | TBD |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown promise as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with reported IC50 values of 31.64 µM and 2.67 µM respectively . These enzymes are critical for bacterial DNA replication and folate metabolism, making them viable targets for antimicrobial therapy.
Case Studies
- Study on Antimicrobial Efficacy : A research team evaluated the efficacy of various derivatives in inhibiting biofilm formation in Staphylococcus species. They found that certain derivatives significantly reduced biofilm biomass, highlighting their potential use in treating biofilm-associated infections .
- Anticancer Screening : A comprehensive screening of a series of compounds structurally related to this compound revealed promising results against multiple cancer cell lines, suggesting that structural modifications could lead to enhanced anticancer agents .
Properties
CAS No. |
104775-17-9 |
---|---|
Molecular Formula |
C17H15Cl2NO3 |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
2-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]propanoic acid |
InChI |
InChI=1S/C17H15Cl2NO3/c1-9-7-13(19)8-14(16(9)21)15(20-10(2)17(22)23)11-3-5-12(18)6-4-11/h3-8,10,21H,1-2H3,(H,22,23) |
InChI Key |
UZGJZHUFCQHNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)C(=O)O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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